2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(furan-3-yl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H9N3O/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-6H,12H2,(H,13,14) |
InChI Key |
ILODNRRMQAKBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Substituted Benzimidazole Furan Derivatives
Impact of Substituents on the Furan (B31954) Ring on Biological Activity
The furan moiety at the C2 position of the benzimidazole (B57391) ring plays a crucial role in the molecule's interaction with biological targets. Modifications on this ring can significantly alter efficacy. Studies on related 2,5-disubstituted furan-benzimidazole hybrids have shown that the nature and position of substituents are critical. For instance, the introduction of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) on a phenyl ring attached to the furan can modulate antitumor and antimicrobial activities. nih.gov
While direct studies on the furan-3-yl isomer are limited, research on analogous 2-(furan-2-yl) and 2-phenylbenzimidazoles provides valuable insights. For example, in a series of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence of an electron-donating 5-(furan-2-yl) moiety was found to be a key feature for anticancer activity. nih.gov This suggests that the electronic properties of the furan ring are a key determinant of biological function.
Furthermore, replacing the furan ring with other heterocycles like isoxazole or pyrazole has been shown to result in better inhibitory effects in certain contexts, indicating that the specific heteroatoms and their arrangement within the five-membered ring are vital for target engagement. nih.gov
Table 1: Effect of C2-Heterocycle Substitution on Biological Activity (Analogues)
| Compound Analogue | C2-Heterocycle | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| YC-1 Analogue 1 | 5-Hydroxymethyl-furan-2-yl | 1.7 µM | nih.gov |
| YC-1 Analogue 2 | Isoxazole | 0.9 µM | nih.gov |
| YC-1 Analogue 3 | 1H-Pyrazole | 0.6 µM | nih.gov |
Note: Data is for YC-1 analogues, which are indazole-based but provide insight into the relative potency of different C-linked heterocycles.
Influence of the Amine Group at the C5 Position on Target Interaction
Substitutions on the benzene (B151609) portion of the benzimidazole core, specifically at the C5 and C6 positions, are known to greatly influence biological activity. nih.govnih.gov The amine group (-NH₂) at the C5 position of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine is a significant functional group that can act as a hydrogen bond donor, potentially forming crucial interactions with target proteins or enzymes.
SAR studies on various benzimidazole derivatives have highlighted the importance of substituents at this position:
Anticancer Activity : Substituting the benzimidazole core with a halogen atom at C5 can enhance anticancer activity. In contrast, the introduction of bulky electron-withdrawing groups at C4 and C5 may decrease activity. nih.gov
Anti-inflammatory Activity : The presence of a 5-carboxamide or sulfamoyl group on the benzimidazole ring can lead to antagonism of the cannabinoid receptor. nih.gov
Antiviral Activity : In a series of N-1 alkylated benzimidazoles, the nature and position of substituents at the C5 and C6 positions played an important role in determining antiviral properties. For example, 5,6-dibromo substitution resulted in potent anti-HIV activity. nih.gov
The C5-amino group can also serve as a synthetic handle for further derivatization, allowing for the introduction of other functional groups to probe the binding pocket of a target and optimize activity.
Modulations at the N1 Position of the Benzimidazole Core
The N1 position of the benzimidazole ring offers a key site for chemical modification that can significantly impact the physicochemical properties and biological activity of the compound. Alkylation, arylation, or acylation at this position can alter the molecule's planarity, solubility, and ability to form hydrogen bonds. nih.govresearchgate.net
SAR studies consistently show that N1-substitution is a viable strategy for enhancing potency:
Improved Activity : Introducing an aliphatic chain at the N-1 position of the benzimidazole ring has been suggested as a way to improve biological activity. nih.gov In some series, N-alkylation with groups like phenyl, methyl, or -CH₂OH on the benzimidazole scaffold was crucial for bactericidal effects. researchgate.net
Regioselectivity : The alkylation of benzimidazoles can lead to a mixture of N1 and N3 isomers, though in the case of the unsubstituted benzimidazole core, these are tautomers. However, for asymmetric scaffolds like indazoles, N-alkylation is highly dependent on the reagent and reaction conditions, with thermodynamic products often favoring the N1 position. beilstein-journals.org
Antiviral Agents : N-1 alkylated benzimidazole derivatives have been investigated as anti-HIV agents. Docking studies suggest these compounds interact with key residues like Lys101 and Tyr181 in the HIV reverse transcriptase protein. nih.gov
Table 2: Influence of N1-Substitution on Antibacterial Activity of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives
| Compound | R (N1-substituent) | R' (Benzyl substituent) | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus | Reference |
|---|---|---|---|---|---|
| 7b | Phenylmethyl | 4-CF₃ | 140 | 140 | researchgate.net |
| 7f | 4-Chlorophenylmethyl | 4-CF₃ | 140 | 140 | researchgate.net |
| 7i | Methyl | 4-CF₃ | 290 | 140 | researchgate.net |
| 7k | 2-Hydroxyethyl | 4-CF₃ | 140 | 140 | researchgate.net |
Note: This data is for a different benzimidazole core but illustrates the effect of N1-alkylation on biological activity.
Analysis of Substitutions at the C2 Position of the Benzimidazole Ring
The C2 position is one of the most frequently modified sites in the development of benzimidazole-based therapeutic agents. researchgate.net The substituent at this position often dictates the primary mechanism of action and target specificity. In the parent compound, this position is occupied by a furan-3-yl group.
Comparative studies reveal the significance of the C2 substituent:
Aryl vs. Alkyl : Replacing an amino group with a methylene group at C2 has been shown to significantly reduce anti-inflammatory activity, indicating the importance of the specific functionality at this position. nih.gov Generally, 2-aryl or 2-heteroaryl substituents are common in compounds with potent biological activity.
Influence of Aryl Substituents : In a series of 2-arylbenzimidazoles, derivatives with an N,N-diethyl substituent at the para-position of the C2-benzene ring exhibited the highest antiproliferative activity. nih.gov This highlights that substitutions on the aryl ring at the C2 position can further tune the biological response.
Heterocyclic Variations : The furan ring itself is a key contributor to activity. Studies on furan derivatives show they possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.com Replacing the furan with other scaffolds, such as aminopyrimidine or hydrazide groups, can lead to potent antibacterial agents. researchgate.net
Conformational Analysis and SAR Implications
The three-dimensional conformation of 2-arylbenzimidazole derivatives is a critical factor for their biological activity. The relative orientation of the furan and benzimidazole rings, defined by the dihedral angle between them, can influence how the molecule fits into a biological target's binding site.
Computational and experimental studies have shown that a non-planar conformation is often favored for higher bioactivity. nih.gov
Energy of Conformations : Energy minimization calculations on 2-arylbenzimidazoles indicate that compounds that can more easily adopt a non-planar conformation tend to show higher antichlamydial activity. nih.gov
Rotational Barriers : The flexibility of the bond between the C2 of the benzimidazole and the furan ring allows for rotation. Low energy barriers for rotation can enable the molecule to adopt the most suitable conformation for interacting with amino acids in a receptor's active site. researchgate.net
Polymorphism : Solid-state studies of related compounds like 2-propyl-1H-benzimidazole show the existence of different polymorphs and phases that differ in the conformation of the substituent at the C2 position. This conformational flexibility is an intrinsic property of the molecular structure. researchgate.net
This preference for non-planarity suggests that the binding pockets of the relevant biological targets are likely three-dimensional and require a specific spatial arrangement of the heterocyclic rings for optimal interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.combiolscigroup.us For benzimidazole derivatives, 2D and 3D-QSAR models have been successfully developed to guide the rational design of more potent molecules. nih.govrsc.orgvjs.ac.vn
Key findings from QSAR studies on benzimidazole-based compounds include:
Descriptor Importance : 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), often indicate that steric and electrostatic fields are dominant factors influencing activity. Contour maps generated from these models can pinpoint regions where bulky or less bulky groups, as well as electropositive or electronegative groups, should be placed to enhance activity. nih.govrsc.org
Predictive Models : Statistically robust QSAR models have been developed for various benzimidazole series, demonstrating good predictive power for activities like anticancer, antiviral, and antimicrobial effects. These models use statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (NN) to correlate molecular descriptors with biological data. biointerfaceresearch.comvjs.ac.vn
Application in Design : The insights gained from QSAR models can be used to design new derivatives with potentially improved activity. For instance, a QSAR model for galactose-benzimidazole hybrids was used to successfully develop novel inhibitors of galectin-1. researchgate.net Similarly, machine learning-based QSAR models have been used to design new benzimidazole molecules as potential corrosion inhibitors by predicting their inhibition efficiency. researchgate.net
For this compound, a QSAR study could elucidate the optimal electronic and steric properties for substituents on the furan and benzimidazole rings to maximize a desired biological effect.
Analytical Methodologies for Research on 2 Furan 3 Yl 1h Benzo D Imidazol 5 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). niscpr.res.inresearchgate.net
For this compound, ¹H NMR spectroscopy would reveal distinct signals for each unique proton in the molecule. The protons on the furan (B31954) ring, the benzimidazole (B57391) system, and the amine group would appear at characteristic chemical shifts, influenced by their local electronic environment. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the furan ring, the fused benzene (B151609) and imidazole (B134444) rings, gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms. rsc.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on typical values for furan, benzimidazole, and aniline moieties.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Furan-H2 | ¹H | ~8.0 - 8.2 | Singlet (s) |
| Furan-H4 | ¹H | ~6.7 - 6.9 | Triplet (t) |
| Furan-H5 | ¹H | ~7.6 - 7.8 | Doublet (d) |
| Benzene-H4 | ¹H | ~7.4 - 7.6 | Doublet (d) |
| Benzene-H6 | ¹H | ~6.8 - 7.0 | Doublet of doublets (dd) |
| Benzene-H7 | ¹H | ~7.2 - 7.4 | Doublet (d) |
| Imidazole-NH | ¹H | ~12.0 - 12.5 | Broad singlet (br s) |
| Amine-NH₂ | ¹H | ~3.5 - 4.5 | Broad singlet (br s) |
| Imidazole-C2 | ¹³C | ~148 - 152 | |
| Furan-C2 | ¹³C | ~143 - 146 | |
| Furan-C3 | ¹³C | ~115 - 118 | |
| Furan-C4 | ¹³C | ~108 - 112 | |
| Furan-C5 | ¹³C | ~140 - 143 | |
| Benzene-C4 | ¹³C | ~115 - 120 | |
| Benzene-C5 | ¹³C | ~140 - 145 | |
| Benzene-C6 | ¹³C | ~110 - 115 | |
| Benzene-C7 | ¹³C | ~120 - 125 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bonds of the imidazole and amine groups, C=N and C=C bonds of the aromatic rings, and the C-O-C ether linkage of the furan ring. These key vibrational frequencies help to confirm the presence of the main structural components of the molecule. researchgate.net
Table 2: Expected Characteristic FTIR Absorption Bands for this compound Data based on typical vibrational frequencies for the constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretching | 3300 - 3500 (broad) |
| Amine N-H | Stretching | 3300 - 3400 (two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Imidazole C=N | Stretching | 1610 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Furan C-O-C | Asymmetric Stretching | 1200 - 1280 |
Mass Spectrometry (MS, LC-MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Liquid Chromatography (LC-MS), it allows for the separation of complex mixtures prior to mass analysis.
The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation analysis would reveal characteristic daughter ions resulting from the cleavage of the parent molecule, which can help to confirm the connectivity of the furan and benzimidazole moieties. uni.lu
Table 3: Mass Spectrometry Data for this compound (C₁₁H₉N₃O) Calculated and predicted values.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O |
| Exact Molecular Weight | 199.0746 g/mol |
| Monoisotopic Mass | 199.07456 Da |
Chromatographic Techniques for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of synthesized compounds. squ.edu.om For this compound, a reversed-phase HPLC method would typically be employed.
In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm or 280 nm |
| Column Temperature | 25 °C |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.govnih.gov
In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel), which is then developed in a suitable mobile phase. The separation is observed by the different distances the components travel up the plate. The spots can be visualized under UV light or by using a staining agent. nih.gov
Table 5: Representative TLC Method for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane mixture (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) or staining with iodine or potassium permanganate |
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis provides the most definitive information about the spatial arrangement of atoms within a solid material. For a molecule like this compound, these techniques reveal not only the molecule's own geometry but also how individual molecules interact with each other to form a stable, crystalline solid.
Single Crystal X-Ray Diffraction
Single crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the precise three-dimensional structure of a crystalline compound. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the exact positions of atoms can be deduced, providing unequivocal proof of the molecular structure.
For this compound, a successful SC-XRD analysis would provide critical data, including:
Molecular Conformation: The dihedral angles between the planar benzimidazole and furan rings. In related benzimidazole structures, these angles can vary significantly depending on the substituents.
Bond Lengths and Angles: Precise measurements for all bonds within the molecule, confirming the connectivity and hybridization of atoms.
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal lattice (the unit cell), including the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Crystal System and Space Group: The classification of the crystal's symmetry, which governs the packing arrangement of the molecules. Benzimidazole derivatives frequently crystallize in systems such as monoclinic with space groups like P2₁/c.
The data obtained from an SC-XRD experiment is typically presented in a standardized format, as illustrated in the hypothetical table below for this compound.
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₁₁H₉N₃O | The elemental composition of the molecule. |
| Formula Weight | 211.22 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for benzimidazole derivatives. |
| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. |
| a (Å) | 9.237 | The lengths of the unit cell edges. |
| b (Å) | 11.935 | |
| c (Å) | 12.893 | |
| β (°) | 97.81 | The angle of the unit cell; α and γ would be 90° in a monoclinic system. |
| Volume (ų) | 1408.3 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Investigation of Intermolecular Interactions in Crystal Lattices
The data from SC-XRD is crucial for analyzing the non-covalent forces that dictate how molecules are arranged in the crystal lattice. These intermolecular interactions are key to understanding a compound's physical properties, such as melting point, solubility, and polymorphism.
For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: The benzimidazole ring contains both a hydrogen-bond donor (the N-H group) and acceptors (the imine nitrogen). This allows for the formation of strong N-H···N hydrogen bonds, which often link molecules into chains or dimers in the crystal structures of related compounds. The amine (-NH₂) group provides additional hydrogen bond donors, potentially interacting with the furan oxygen or nitrogen atoms of adjacent molecules.
π-π Stacking: The aromatic benzimidazole and furan rings are electron-rich π-systems. These flat surfaces can stack on top of one another, an interaction that significantly contributes to crystal cohesion.
C-H···π Interactions: Weaker interactions where a C-H bond points towards the face of an aromatic ring can also play a role in stabilizing the crystal packing.
Advanced Analytical Techniques for Mechanistic Studies
To understand how a compound participates in chemical reactions, it is necessary to employ analytical techniques that can identify reactants, intermediates, and products, thereby elucidating the reaction mechanism.
Matrix-Assisted Laser Desorption/Ionisation Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization mass spectrometry technique that is particularly useful for analyzing fragile, non-volatile molecules, including small organic compounds and large biomolecules. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and gently ionize the analyte molecules without significant fragmentation. The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector.
For mechanistic studies involving this compound, MALDI-TOF MS would be a valuable tool for:
Molecular Weight Confirmation: Verifying the successful synthesis of the target compound by matching the observed molecular ion peak to its calculated exact mass. Strategies exist to minimize matrix interference in the low-mass region where small molecules appear.
Reaction Monitoring: Tracking the progress of a reaction by analyzing aliquots of the reaction mixture over time. The disappearance of reactant peaks and the appearance of product peaks can be monitored to determine reaction kinetics.
Identification of Intermediates and Byproducts: Detecting transient intermediates or minor byproducts in a reaction, providing crucial clues about the underlying chemical pathway.
The primary output of a MALDI-TOF MS experiment is a spectrum showing ion intensity versus m/z. For the parent compound, this would provide a high-resolution mass measurement.
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | 212.0818 | 212.0821 | The protonated molecular ion, typically the most abundant peak in positive ion mode. |
| [M+Na]⁺ | 234.0638 | 234.0640 | The sodium adduct of the molecular ion, often observed as a smaller peak. |
Research Applications and Biological Activities Mechanistic Pathways
Antimicrobial Research
No studies detailing the antimicrobial research, including antibacterial, antifungal, or antiviral activities, of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine were found.
There is no available information on the investigation of antibacterial mechanisms for this compound.
There is no available information on the investigation of antifungal mechanisms for this compound.
There is no available information on the investigation of antiviral mechanisms for this compound.
Anticancer Research
No studies detailing the anticancer research, including mechanisms of antiproliferative activity or the modulation of specific oncogenic targets, of this compound were found.
There is no available information regarding the mechanisms of the antiproliferative activity of this compound.
There is no available information regarding the modulation of specific oncogenic targets by this compound.
Anti-inflammatory Pathway Research
The benzimidazole (B57391) scaffold is recognized as a "privileged structure" in medicinal chemistry and has been a focal point for the development of new anti-inflammatory agents. nih.gov Research into benzimidazole derivatives has revealed their potential to modulate various pathways implicated in the inflammatory response.
Although direct interaction studies for This compound are not documented, research on analogous benzimidazole compounds suggests potential mechanisms of anti-inflammatory action. A common pathway for non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. Many benzimidazole derivatives have been investigated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov
Furthermore, the anti-inflammatory effects of some benzimidazole derivatives have been linked to the inhibition of other pro-inflammatory enzymes and cytokines. Studies on certain substituted benzimidazoles have demonstrated their capacity to inhibit secretory phospholipase A2 and lipoxygenase. They have also been shown to reduce the lipopolysaccharide-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.
It is important to emphasize that without direct experimental evidence, the precise interactions of This compound with these inflammatory mediators and receptors remain speculative.
Antiparasitic Mechanism Studies
Benzimidazole-based compounds are well-established as a significant class of antiparasitic agents, with some derivatives being used clinically as anthelmintics. semanticscholar.org The primary mechanism of action for many anthelmintic benzimidazoles is the disruption of microtubule formation in the parasite.
The proposed mechanism involves the binding of the benzimidazole compound to the parasite's β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules. This disruption of the microtubular cytoskeleton is critical as it interferes with essential cellular processes of the parasite, including cell division, motility, and nutrient uptake, ultimately leading to its death. While this is a common mechanism for many 2-substituted benzimidazoles, it is not the only one.
Some 2-(trifluoromethyl)-benzimidazole derivatives have shown potent antiprotozoal activity without inhibiting tubulin polymerization, suggesting that alternative antiparasitic mechanisms exist within the broader benzimidazole class. nih.gov Research into other benzimidazole derivatives has pointed towards different potential targets, such as dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, and trypanothione reductase, a key enzyme in the antioxidant defense system of trypanosomatid parasites. nih.gov
The specific antiparasitic mechanism of This compound , should it possess such activity, has not been elucidated and would require dedicated investigation. The presence of the furan (B31954) and amine moieties could influence its target specificity and mechanism of action compared to other clinically used benzimidazoles.
Q & A
Q. How can the synthetic route for 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine be optimized to improve yield and purity?
Methodological Answer:
- Key Variables: Reaction time, temperature, and stoichiometric ratios of precursors (e.g., furan-3-carbaldehyde and 5-nitrobenzimidazole derivatives) significantly impact yield. For example, and highlight yields ranging from 23% to 78% depending on substituents and coupling agents .
- Catalyst Selection: Use Pd/C or Raney nickel for nitro-group reduction, as demonstrated in for analogous indazole synthesis .
- Purification: Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization in ethanol/water mixtures to isolate pure products .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- LRMS/HRMS: Electrospray ionization (ESI) mass spectrometry confirms molecular weight (e.g., observed [M+1]+ peaks in ) .
- NMR: 1H/13C NMR in DMSO-d6 or CDCl3 resolves aromatic protons (6.5–8.5 ppm) and imidazole NH signals (~12 ppm). provides detailed NMR protocols for benzimidazole-thiazole hybrids .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity, as used in for hydrochloride salt characterization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of furan-3-yl substitution on biological activity?
Methodological Answer:
- Analog Synthesis: Replace the furan-3-yl group with thiophene, pyridine, or substituted aryl rings (e.g., ’s triazole-thiazole hybrids) to compare bioactivity .
- Assay Design: Test derivatives in in vitro models (e.g., antimicrobial or kinase inhibition assays) and correlate substituent electronic properties (Hammett σ constants) with activity trends .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity changes when altering the furan moiety .
Q. What computational methods validate the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Apply hybrid functionals (e.g., B3LYP from ) with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps .
- Solvent Effects: Use the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .
- Validation: Compare computed IR spectra and dipole moments with experimental data to refine computational parameters .
Q. How can researchers resolve discrepancies between theoretical and experimental physicochemical property predictions?
Methodological Answer:
- Parameter Adjustment: If experimental logP values deviate from DFT-calculated ones, re-optimize exchange-correlation functionals (e.g., include exact exchange terms as in ) .
- Dynamic Simulations: Perform molecular dynamics (MD) to account for conformational flexibility, which static DFT models may overlook .
- Error Analysis: Quantify systematic biases (e.g., overestimation of polar surface area) using datasets like ’s bioavailability studies .
Q. What strategies improve oral bioavailability of this compound derivatives?
Methodological Answer:
- Reducing Rotatable Bonds: Replace flexible side chains with rigid heterocycles (e.g., pyrazole or triazole) to align with ’s guidelines (<10 rotatable bonds) .
- Polar Surface Area (PSA) Optimization: Introduce methyl or methoxy groups to lower PSA below 140 Ų while retaining hydrogen-bonding capacity .
- In Silico Screening: Use QikProp or SwissADME to prioritize derivatives with favorable Lipinski’s Rule of Five profiles .
Q. How should researchers design assays to evaluate anti-inflammatory activity and validate molecular docking results?
Methodological Answer:
- In Vitro Models: Use LPS-induced TNF-α suppression in RAW 264.7 macrophages (see for analogous benzimidazole derivatives) .
- Docking Protocols: Target cyclooxygenase-2 (COX-2) or NF-κB using Glide SP mode, validating poses with 3D-RISM solvation analysis .
- Validation: Correlate docking scores (ΔG) with IC50 values from enzyme inhibition assays to refine scoring functions .
Q. How can contradictory reaction yields in synthetic protocols be systematically analyzed?
Methodological Answer:
- Variable Isolation: Fix all parameters (solvent, temperature) except one (e.g., catalyst loading) to identify critical factors. shows yield variations from 23% to 59% based on amine coupling partners .
- Intermediate Tracking: Use LC-MS to detect side products (e.g., ’s hydrochloride salt formation) .
- Theoretical Yield Calculation: Compare stoichiometric limits with experimental results to diagnose inefficiencies (e.g., ’s multi-step indazole synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
